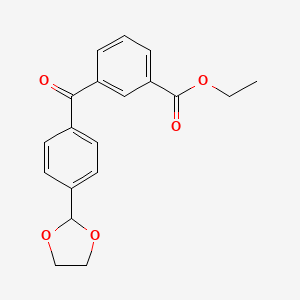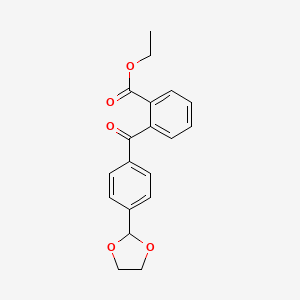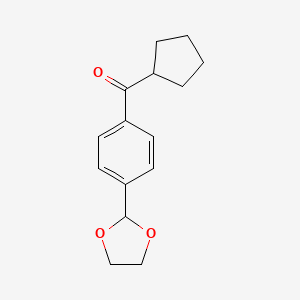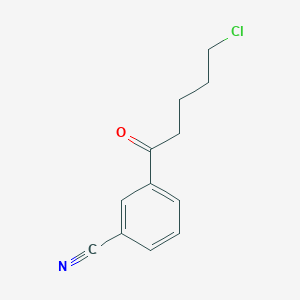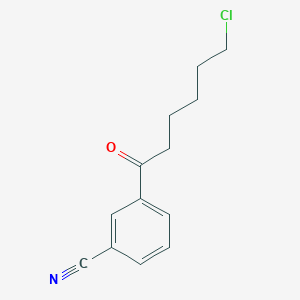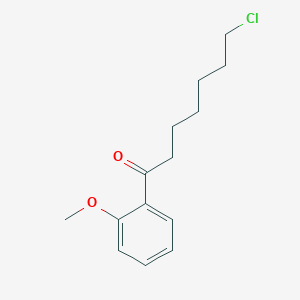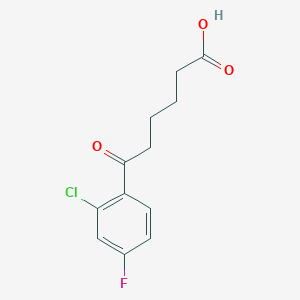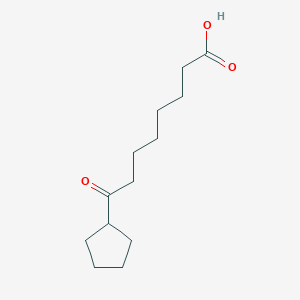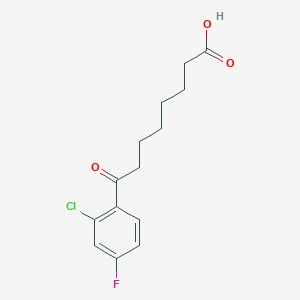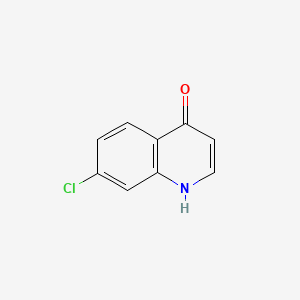
7-Chloro-4-hydroxyquinoline
Descripción general
Descripción
7-Chloro-4-hydroxyquinoline (7-Cl-4-HQ) is an important organic compound that has been extensively studied due to its many applications in the laboratory and in medical research. Its unique properties make it an attractive choice for a variety of experiments, and its wide range of uses have been explored in detail.
Aplicaciones Científicas De Investigación
Antioxidative or Prooxidative Effects
- Study Focus: Investigating the relationship between the structure of 4-hydroxyquinoline derivatives and their antioxidant effect against free-radical-initiated peroxidation.
- Findings: 7-Chloro-4-hydroxyquinoline (CQ) shows potential as an antitumor drug, but its efficiency is not very satisfactory. The research studied its effect on the hemolysis of human erythrocytes initiated by 2,2'-azobis(2-amidinopropane hydrochloride) (AAPH). It was found that CQ can inhibit free-radical-induced peroxidation when dissolved in dimethyl sulfoxide (DMSO). However, when packaged in dipalmitoyl phosphatidylcholine (DPPC) vesicles, CQ acts as a prooxidant either used alone or in combination with alpha-tocopherol (TOH), indicating that its antioxidative or prooxidative role depends on its distributive status in the reaction system (Liu, Han, Lin, & Luo, 2002).
Repurposing in Oncology
- Study Focus: Evaluating the use of CQ and hydroxychloroquine (HCQ) in cancer treatment.
- Findings: CQ and HCQ, traditionally used as antimalarial agents, have been repurposed as anti-cancer agents. These drugs have shown promise in sensitizing tumor cells to various drugs, potentiating therapeutic activity. They exert effects on both cancer cells and the tumor microenvironment, affecting pathways like Toll-like receptor 9, p53, and CXCR4-CXCL12. These findings suggest that both CQ and HCQ deserve further clinical investigations in several cancer types (Verbaanderd et al., 2017).
Sensitizing Breast Cancer Cells to Chemotherapy
- Study Focus: Investigating the role of CQ in sensitizing breast cancer cells to chemotherapy.
- Findings: CQ has been used in combination with chemotherapeutic drugs and radiation due to its ability to enhance the efficacy of tumor cell killing. This study showed that CQ sensitizes breast cancer cell lines to treatments like cisplatin, LY294002, and rapamycin. Interestingly, this sensitization occurred independently of autophagy inhibition, suggesting that while CQ may be beneficial in combination with cancer therapeutic drugs, its effects might occur through mechanisms other than autophagy inhibition (Maycotte et al., 2012).
Electrochemical Sensors for Drug Determination
- Study Focus: Reviewing electrochemical sensors for determining 4-aminoquinoline drugs in biological and environmental samples.
- Findings: This research highlights the importance of determining 4-aminoquinoline compounds, including CQ, in biological samples due to their potential toxic side-effects on the retina and retinal pigment epithelium. Electrochemical methods are preferred for their simplicity, quick analysis, and sensitivity. The study describes various electrochemical sensors used for monitoring 4-aminoquinoline compounds in complex matrices, discussing their selectivity and oxidation mechanisms (Matrouf et al., 2022).
Mecanismo De Acción
Target of Action
It’s structurally similar to clioquinol , an antifungal cream used to treat a variety of fungal infections . Some studies suggest that quinoline derivatives can inhibit DNA gyrase , a type II topoisomerase, and thereby prevent DNA replication in bacteria .
Mode of Action
It’s suggested that the compound may exert its effects through the suppression of e2f1 , a transcription factor crucial for cell cycle progression . This suppression could inhibit growth by preventing cell cycle progression and foster differentiation by creating a permissive environment for cell differentiation .
Biochemical Pathways
Given its potential suppression of e2f1 , it might impact the cell cycle regulation pathway. By inhibiting E2F1, it could prevent the transition from the G1 to S phase of the cell cycle, thereby inhibiting cell proliferation .
Pharmacokinetics
It’s worth noting that topical absorption of clioquinol, a structurally similar compound, is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .
Result of Action
Based on its potential mode of action, it might lead to the inhibition of cell proliferation and promotion of cell differentiation . Furthermore, some novel 7-chloro-4-aminoquinoline derivatives have shown antimicrobial activity, with the most active ones displaying minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL .
Action Environment
For instance, the synthesis of some 7-chloroquinoline derivatives has been accelerated under ultrasound irradiation , suggesting that physical conditions can influence the reactivity of these compounds.
Safety and Hazards
7-Chloro-4-hydroxyquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with personal protective equipment and avoid getting it in eyes, on skin, or on clothing .
Direcciones Futuras
Research on 7-Chloro-4-hydroxyquinoline and its derivatives continues to be a topic of interest due to their potential biological and pharmaceutical activities. Future studies may focus on improving the efficiency of this compound as an antitumor drug and exploring its other potential therapeutic applications .
Propiedades
IUPAC Name |
7-chloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFXTXKSWIDMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235344 | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86-99-7, 23833-97-8 | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroxoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023833978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROXOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23FWH4CH0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-Chloro-4-hydroxyquinoline interact with biological systems, and what are the downstream effects?
A1: While the provided research doesn't delve into the specific mechanism of action for this compound itself, studies highlight its derivatives' interactions with biological targets:
- Glycine Receptor Antagonism []: Derivatives like 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid and this compound exhibited antagonistic effects on the inhibitory glycine receptor (GlyR). This suggests that these compounds compete with glycine for binding sites on the receptor, potentially disrupting its normal signaling function.
- Antioxidant Activity in Erythrocytes []: When complexed with β-cyclodextrin, certain derivatives of this compound demonstrated antioxidant activity by protecting human erythrocytes from free radical-induced hemolysis. This suggests they can scavenge free radicals, mitigating oxidative stress in biological systems.
Q2: What is the structure of this compound, and how does its structure influence its activity?
A2: this compound is a heterocyclic compound with a quinoline core.
- Substituent Effects []: Research suggests that modifications to the quinoline core, such as adding chlorine or trifluoromethyl groups, can significantly impact the compound's activity on the glycine receptor. For example, 7-trifluoromethyl-4-hydroxyquinoline displayed purely competitive antagonism, unlike the mixed competitive and non-competitive antagonism of its dichloro counterpart.
Q3: How does forming a complex with β-cyclodextrin affect the activity of this compound derivatives?
A3: The research by Wang et al. [] specifically explored this aspect. They found that encapsulating this compound derivatives within β-cyclodextrin significantly altered their antioxidant activity against free-radical-induced hemolysis.
- Enhanced Sensitivity []: The complexed derivatives showed concentration-dependent antioxidant activity, with varying levels of sensitivity. The complexation seemed to modulate the release and interaction of the derivatives with free radicals.
- Altered Potency []: The order of potency (based on IC50 values) also changed upon complexation, highlighting the impact of β-cyclodextrin on the bioavailability and interaction kinetics of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




